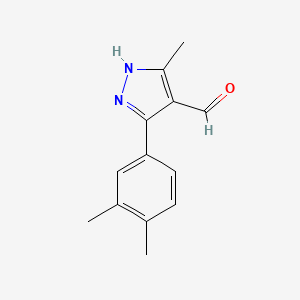![molecular formula C10H14OS B13565498 1-[1-(5-Methylthiophen-2-yl)cyclopropyl]ethan-1-ol](/img/structure/B13565498.png)
1-[1-(5-Methylthiophen-2-yl)cyclopropyl]ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(5-Methylthiophen-2-yl)cyclopropyl]ethan-1-ol is an organic compound with the molecular formula C10H14OS It features a cyclopropyl group attached to a thiophene ring, which is further substituted with a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(5-Methylthiophen-2-yl)cyclopropyl]ethan-1-ol typically involves the cyclopropanation of a suitable thiophene derivative. One common method includes the reaction of 5-methylthiophene-2-carboxaldehyde with a cyclopropyl Grignard reagent, followed by reduction to yield the desired alcohol . The reaction conditions often involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
1-[1-(5-Methylthiophen-2-yl)cyclopropyl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone.
Reduction: The thiophene ring can be reduced under specific conditions to yield a dihydrothiophene derivative.
Substitution: The methyl group on the thiophene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst can be used for halogenation reactions.
Major Products Formed
Oxidation: 1-[1-(5-Methylthiophen-2-yl)cyclopropyl]ethanone.
Reduction: 1-[1-(5-Methyl-2,3-dihydrothiophen-2-yl)cyclopropyl]ethan-1-ol.
Substitution: 1-[1-(5-Halothiophen-2-yl)cyclopropyl]ethan-1-ol.
Aplicaciones Científicas De Investigación
1-[1-(5-Methylthiophen-2-yl)cyclopropyl]ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-[1-(5-Methylthiophen-2-yl)cyclopropyl]ethan-1-ol is not fully understood. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The thiophene ring may play a crucial role in binding to these targets, while the cyclopropyl group could influence the compound’s overall conformation and reactivity .
Comparación Con Compuestos Similares
Similar Compounds
1-[1-(5-Methylthiophen-2-yl)cyclopropyl]ethanone: Similar structure but with a ketone group instead of an alcohol.
1-[1-(5-Methyl-2,3-dihydrothiophen-2-yl)cyclopropyl]ethan-1-ol: Reduced form of the thiophene ring.
1-[1-(5-Halothiophen-2-yl)cyclopropyl]ethan-1-ol: Halogenated derivatives.
Uniqueness
1-[1-(5-Methylthiophen-2-yl)cyclopropyl]ethan-1-ol is unique due to the presence of both a cyclopropyl group and a thiophene ring, which confer distinct chemical and physical properties. These features make it a valuable compound for various research applications, particularly in the development of new materials and pharmaceuticals .
Propiedades
Fórmula molecular |
C10H14OS |
|---|---|
Peso molecular |
182.28 g/mol |
Nombre IUPAC |
1-[1-(5-methylthiophen-2-yl)cyclopropyl]ethanol |
InChI |
InChI=1S/C10H14OS/c1-7-3-4-9(12-7)10(5-6-10)8(2)11/h3-4,8,11H,5-6H2,1-2H3 |
Clave InChI |
IGWOPXCJPOEHBU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(S1)C2(CC2)C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


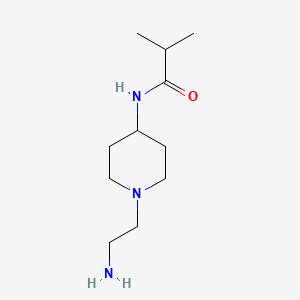
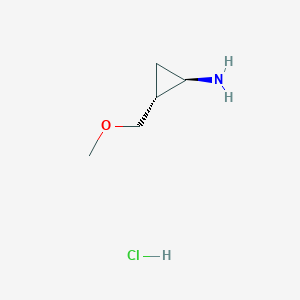
![(1R,4R)-2-(4-methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B13565427.png)
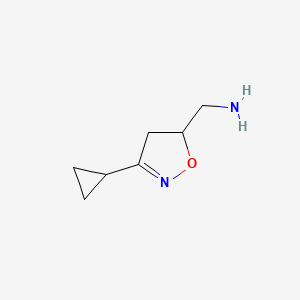
![4,6-Dichloro-3-methylthieno[2,3-b]pyridine](/img/structure/B13565434.png)

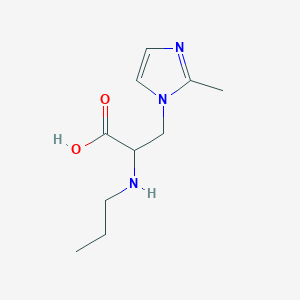
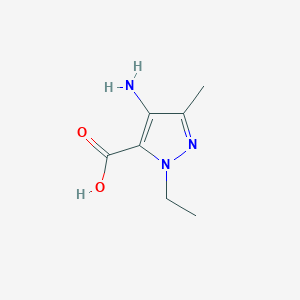

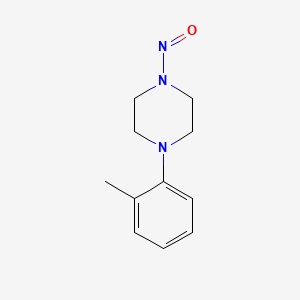
![[2-(Benzylsulfanyl)ethyl][2-(dimethylamino)ethyl]amine](/img/structure/B13565467.png)
![N-(2,3-dimethylphenyl)-2-{4-[(3-oxo-2,3-dihydro-1,2-benzothiazol-2-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B13565474.png)
![(4-{[Ethyl(2-methylpropyl)amino]methyl}oxan-4-yl)methanolhydrochloride](/img/structure/B13565485.png)
